molecular formula C16H24N2O3 B12092977 tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B12092977
M. Wt: 292.37 g/mol
InChI Key: PVRARLJRSFUUCW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the Amino Group: The amino group is introduced through a reduction reaction using appropriate reducing agents.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-hydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(19)10-12/h4-5,10-11,19H,6-9,17H2,1-3H3

InChI Key

PVRARLJRSFUUCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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